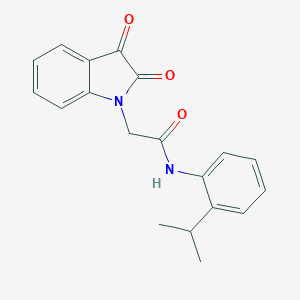![molecular formula C25H17F5N2O4 B284607 3-[4-(difluoromethoxy)phenyl]-2-phenyl-5-[3-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B284607.png)
3-[4-(difluoromethoxy)phenyl]-2-phenyl-5-[3-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(difluoromethoxy)phenyl]-2-phenyl-5-[3-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione, also known as DPA-714, is a compound that has been extensively studied in scientific research. It belongs to the class of pyrrolo[3,4-d]isoxazole-4,6-diones and has been found to exhibit various biological activities.
Mécanisme D'action
The mechanism of action of 3-[4-(difluoromethoxy)phenyl]-2-phenyl-5-[3-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione is not fully understood, but it is believed to act as a ligand for the translocator protein (TSPO), which is involved in the regulation of various cellular processes. TSPO is expressed in various tissues and is upregulated in response to cellular stress or injury. This compound has been found to bind to TSPO with high affinity, leading to the modulation of various cellular pathways.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been found to protect neurons from oxidative stress and promote neuronal survival. In addition, this compound has been shown to reduce pain by modulating the activity of pain-sensing neurons.
Avantages Et Limitations Des Expériences En Laboratoire
3-[4-(difluoromethoxy)phenyl]-2-phenyl-5-[3-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione has several advantages for lab experiments. It is a highly specific ligand for TSPO and has been extensively characterized in various in vitro and in vivo models. It also has good bioavailability and can easily cross the blood-brain barrier, making it an ideal candidate for studying the effects of TSPO modulation in the brain. However, one of the limitations of this compound is that it has a relatively short half-life, which can make it difficult to study its long-term effects in vivo.
Orientations Futures
There are several future directions for the study of 3-[4-(difluoromethoxy)phenyl]-2-phenyl-5-[3-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione. One area of research is the development of novel TSPO ligands with improved pharmacokinetic properties and specificity. Another area of research is the investigation of the role of TSPO in various diseases and the development of TSPO-targeted therapies. Finally, the use of this compound as a tool for studying the role of TSPO in various cellular processes and pathways is an area of active research.
Méthodes De Synthèse
The synthesis of 3-[4-(difluoromethoxy)phenyl]-2-phenyl-5-[3-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione involves the reaction of 3-(trifluoromethyl)phenylacetonitrile with 4-(difluoromethoxy)phenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then subjected to a cyclization reaction in the presence of sodium hydride to obtain the final product. The synthesis method has been optimized to obtain high yields of this compound with good purity.
Applications De Recherche Scientifique
3-[4-(difluoromethoxy)phenyl]-2-phenyl-5-[3-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione has been extensively studied in scientific research for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, neuroprotective, and analgesic properties. It has also been studied for its potential use in the treatment of various diseases such as Alzheimer's disease, multiple sclerosis, and cancer.
Propriétés
Formule moléculaire |
C25H17F5N2O4 |
|---|---|
Poids moléculaire |
504.4 g/mol |
Nom IUPAC |
3-[4-(difluoromethoxy)phenyl]-2-phenyl-5-[3-(trifluoromethyl)phenyl]-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
InChI |
InChI=1S/C25H17F5N2O4/c26-24(27)35-18-11-9-14(10-12-18)20-19-21(36-32(20)16-6-2-1-3-7-16)23(34)31(22(19)33)17-8-4-5-15(13-17)25(28,29)30/h1-13,19-21,24H |
Clé InChI |
NDOMFXDRSADJGA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)C4=CC=CC(=C4)C(F)(F)F)C5=CC=C(C=C5)OC(F)F |
SMILES canonique |
C1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)C4=CC=CC(=C4)C(F)(F)F)C5=CC=C(C=C5)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[2-(2-ethoxyanilino)-2-oxoethyl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B284528.png)
![2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-phenylacetamide](/img/structure/B284529.png)

![1-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-1H-indole-2,3-dione](/img/structure/B284532.png)
![N-(2,5-dimethoxyphenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B284536.png)
![2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-(3-methylphenyl)acetamide](/img/structure/B284537.png)
![N-(4-chloro-2-methylphenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B284539.png)
![N-(2,4-dimethylphenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B284540.png)
![N-(1-naphthyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B284541.png)
![N-(4-methoxyphenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B284542.png)
![3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B284543.png)
![2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B284545.png)
![3-[2-(4-morpholinyl)-2-oxoethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B284546.png)
![3-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B284547.png)
